molecular formula C20H17N3O5 B3207934 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 1049207-49-9

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

Cat. No.: B3207934
CAS No.: 1049207-49-9
M. Wt: 379.4 g/mol
InChI Key: FDNJYIMDTMESOY-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is an acetamide derivative featuring two distinct aromatic systems: a 1,3-benzodioxole moiety and a 6-methoxypyridazine-substituted phenyl group.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-25-20-8-6-16(22-23-20)13-3-2-4-14(9-13)21-19(24)11-26-15-5-7-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNJYIMDTMESOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyridazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyridazine ring could interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of the target compound and analogs:

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight Key Features
Target Compound Benzodioxole + Pyridazine-phenyl acetamide 6-Methoxypyridazin-3-yl, benzodioxol-5-yloxy Not explicitly provided Estimated ~430-450 g/mol Combines electron-rich benzodioxole with a polar pyridazine group; potential for dual hydrophobic and polar interactions.
S333-0511 Benzodioxole + Oxadiazole-pyrrole 1,2,4-Oxadiazole-pyrrole, isopropylphenyl C₂₄H₂₂N₄O₄ 430.46 Oxadiazole enhances rigidity; isopropyl group increases lipophilicity. Lacks pyridazine, suggesting different electronic properties.
S333-0512 Benzodioxole + Oxadiazole-pyrrole 1,2,4-Oxadiazole-pyrrole, cyanophenyl C₂₂H₁₅N₅O₄ 413.39 Cyano group introduces strong electron-withdrawing effects, potentially improving metabolic stability but reducing solubility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole + Methoxyphenyl acetamide Trifluoromethyl, 3-methoxyphenyl Not provided Not provided Trifluoromethyl group significantly increases lipophilicity and bioavailability. Benzothiazole core may enhance kinase or protease inhibition.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]pyridin-3-amine Benzodioxin + Pyridine-amine Dimethylaminomethyl, 2-methoxy-pyridine C₂₃H₂₅N₃O₃ 391.46 Dimethylaminomethyl group introduces basicity, improving solubility. Pyridine vs. pyridazine alters nitrogen positioning and hydrogen-bonding potential.

Functional Group Impact on Bioactivity

  • Benzodioxole vs. Benzothiazole/Benzisothiazole :
    • Benzodioxole (target compound) offers metabolic resistance due to its fused oxygen atoms, whereas benzothiazole () and benzisothiazole () introduce sulfur, which may enhance binding to metalloenzymes or redox-active targets .
  • Pyridazine vs. Pyridine/Oxadiazole :
    • The pyridazine ring in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine () or oxadiazole (). This could improve target specificity in kinase or nucleic acid-binding proteins .
  • Methoxy vs. In contrast, trifluoromethyl () and cyano () groups are electron-withdrawing, altering electronic distribution and binding kinetics .

Antimicrobial and Pharmacological Potential

  • Compounds with benzisothiazole-3-yloxy groups () demonstrated broad-spectrum antimicrobial activity against heterotrophic bacteria and Chlorella, suggesting that the target compound’s benzodioxole-pyridazine scaffold may similarly disrupt microbial cell membranes or enzymatic pathways .
  • The trifluoromethylbenzothiazole acetamides () are patented for pharmaceutical applications, likely due to their enhanced bioavailability. The target compound’s lack of fluorinated groups may reduce toxicity but also limit blood-brain barrier penetration .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O4\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This molecule features a benzodioxole ring, a pyridazinyl group, and an acetamide moiety, which contribute to its unique properties.

Synthesis

The synthesis typically involves multi-step organic reactions starting with the formation of the benzodioxole ring through cyclization. Subsequent steps introduce the pyridazinyl and acetamide groups via nucleophilic substitution and coupling reactions. Optimized conditions such as temperature and solvent choice are crucial for achieving high yields and purity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. This suggests potential applications in treating infections .
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, indicating its potential as a therapeutic agent in oncology .

The mechanism of action is believed to involve interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate these interactions further.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial effects of similar benzodioxole derivatives against various bacterial strains, demonstrating their potential as new antibiotic agents .
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy. The activation of apoptotic pathways was confirmed through caspase assays.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

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